N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide” is a synthetic organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzamide core: This can be achieved by reacting 2-methoxybenzoic acid with an amine derivative under dehydrating conditions.
Introduction of the hydroxyethoxy group: This step may involve the reaction of an ethylene oxide derivative with the amine group.
Attachment of the thiophen-2-yl group: This can be done through a substitution reaction where a thiophene derivative is introduced to the ethylene chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with specific electronic properties.
Biology and Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Biochemical Research: Used as a probe to study biological pathways and interactions.
Industry
Polymer Science: May be used in the synthesis of polymers with unique properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethoxy and thiophene groups could play crucial roles in binding interactions and overall molecular stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-methoxybenzamide: Lacks the thiophene group, potentially altering its chemical and biological properties.
N-(2-(2-hydroxyethoxy)ethyl)-2-methoxybenzamide: Similar structure but without the thiophene ring, which may affect its reactivity and applications.
Uniqueness
“N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide” is unique due to the presence of both the hydroxyethoxy and thiophene groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-20-13-6-3-2-5-12(13)16(19)17-11-14(21-9-8-18)15-7-4-10-22-15/h2-7,10,14,18H,8-9,11H2,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFMOZORLGDEIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.